1,2-Difluoro-4-(isocyanatomethyl)benzene
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Overview
Description
1,2-Difluoro-4-(isocyanatomethyl)benzene: is an organic compound with the molecular formula C8H5F2NO and a molecular weight of 169.13 g/mol . This compound is characterized by the presence of two fluorine atoms and an isocyanate group attached to a benzene ring. It is used primarily in scientific research and has applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,2-Difluoro-4-(isocyanatomethyl)benzene can be synthesized through several methods. One common approach involves the Balz-Schiemann reaction , which converts diazonium tetrafluoroborate salts to their corresponding fluorides . The synthesis starts with 2-fluoroaniline , which undergoes diazotization followed by fluorination to yield 1,2-difluorobenzene. The isocyanate group is then introduced through a reaction with phosgene or triphosgene under controlled conditions .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include additional purification steps such as distillation and recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions:
1,2-Difluoro-4-(isocyanatomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using reagents such as .
Addition Reactions: The isocyanate group can react with to form or with to form .
Oxidation and Reduction Reactions: The compound can undergo oxidation to form carbonyl compounds or reduction to form amines .
Common Reagents and Conditions:
Nucleophiles: such as and for substitution and addition reactions.
Oxidizing agents: like or for oxidation reactions.
Reducing agents: such as lithium aluminum hydride for reduction reactions.
Major Products:
Ureas: and from addition reactions with amines and alcohols.
Carbonyl compounds: from oxidation reactions.
Amines: from reduction reactions.
Scientific Research Applications
1,2-Difluoro-4-(isocyanatomethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-4-(isocyanatomethyl)benzene involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity makes it useful in modifying proteins and other biomolecules. The compound can target specific molecular pathways by forming stable adducts with functional groups on enzymes and other proteins, thereby altering their activity.
Comparison with Similar Compounds
1,2-Difluorobenzene: Lacks the isocyanate group and is primarily used as a solvent in electrochemical studies.
1,4-Difluorobenzene: Similar to 1,2-Difluorobenzene but with fluorine atoms in the para position.
1,2-Dichlorobenzene: Contains chlorine atoms instead of fluorine and is used in different industrial applications.
Uniqueness:
1,2-Difluoro-4-(isocyanatomethyl)benzene is unique due to the presence of both fluorine atoms and an isocyanate group on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1,2-difluoro-4-(isocyanatomethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-7-2-1-6(3-8(7)10)4-11-5-12/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZUMMHPEYKKJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN=C=O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866538-73-0 |
Source
|
Record name | 1,2-difluoro-4-(isocyanatomethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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